molecular formula C₂₈H₃₃NO₃S₂ B1140688 N-Desmethyl Tamoxifen Methanethiosulfonate CAS No. 1025678-19-6

N-Desmethyl Tamoxifen Methanethiosulfonate

Cat. No.: B1140688
CAS No.: 1025678-19-6
M. Wt: 495.7
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethyl Tamoxifen Methanethiosulfonate (CAS: 1025678-19-6) is a chemically modified derivative of tamoxifen, a selective estrogen receptor modulator (SERM) used in breast cancer therapy. This compound is synthesized by introducing a methanethiosulfonate group into the N-desmethyl tamoxifen structure, resulting in the molecular formula C₂₈H₃₃NO₃S₂ and a molecular weight of 495.70 g/mol . Unlike tamoxifen and its primary metabolites, this derivative is primarily utilized in research settings for its thiol-reactive properties, enabling applications in protein labeling, structural studies, and biochemical assays .

Scientific Research Applications

Pharmacodynamics and Efficacy

Studies have shown that N-Desmethyl Tamoxifen maintains a long half-life in the body, contributing to its sustained therapeutic effects. It is particularly effective in treating estrogen receptor-positive breast cancers. For instance, a study indicated that N-Desmethyl Tamoxifen and its parent compound, Tamoxifen, both led to increased apoptosis in MCF-7 human breast cancer cell lines . The pharmacological characterization revealed that this metabolite binds effectively to estrogen receptors and inhibits estrogen-stimulated cell proliferation, making it a potent agent against resistant cancer types .

Treatment of Breast Cancer

Drug Development

The compound is also being explored as a lead candidate for new drug formulations aimed at overcoming resistance mechanisms in breast cancer treatment. Its ability to modulate protein targets involved in cancer progression has been investigated using advanced proteomics techniques .

Case Study: Resistance Mechanisms

A notable case study examined the effectiveness of N-Desmethyl Tamoxifen on tamoxifen-resistant MCF-7 cells. The study found that while traditional treatments failed to inhibit cell growth effectively, N-Desmethyl Tamoxifen demonstrated significant cytotoxicity against these resistant cells, suggesting its potential as an alternative therapeutic option .

Study Objective Findings
Knowlden et al., 2003Assess cytotoxicity on tamoxifen-resistant cellsN-Desmethyl Tamoxifen showed higher efficacy compared to traditional SERMs
Choi et al., 2007Investigate apoptosis inductionInduction of caspase activity leading to apoptosis was observed with N-Desmethyl Tamoxifen treatment

Case Study: Protein Target Identification

Another study utilized the Stability of Proteins from Rates of Oxidation (SPROX) technique to identify protein targets affected by N-Desmethyl Tamoxifen. Over 200 proteins were identified with significant changes in stability upon treatment, many of which are linked to breast cancer pathways . This highlights the compound's role not only as a therapeutic agent but also as a tool for understanding cancer biology.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between N-Desmethyl Tamoxifen Methanethiosulfonate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound C₂₈H₃₃NO₃S₂ 495.70 Methanethiosulfonate, N-desmethyl Protein labeling, biochemical studies
(E)-4-Acetoxy Tamoxifen C₂₈H₃₁NO₃ 429.56 Acetoxy, N-methyl Research standard, metabolite analysis
N-Desmethyl-4-Hydroxy Tamoxifen C₂₅H₂₇NO₂ 373.50 Hydroxy, N-desmethyl Estrogen receptor modulation
1-[4-(2-Chloroethoxy)phenyl]-2-ethyl-2-phenylethanone C₁₈H₁₉ClO₂ 302.80 Chloroethoxy, ketone Synthetic intermediate

Structural and Functional Differences

  • Methanethiosulfonate Group : The defining feature of this compound is its methanethiosulfonate (-SO₂-S-CH₃) moiety, which confers reactivity with cysteine residues in proteins. This property distinguishes it from other tamoxifen metabolites, which lack thiol-reactive groups .
  • N-Desmethylation : Like its parent compound N-desmethyl tamoxifen (metabolite X), this derivative lacks the methyl group on the tertiary amine, reducing its estrogen receptor binding affinity compared to 4-hydroxy tamoxifen (metabolite BX), which is 30–100 times more potent .
  • Hydroxylation vs. Sulfonation : Unlike hydroxylated metabolites (e.g., 4-hydroxy tamoxifen), which enhance SERM activity, the methanethiosulfonate modification prioritizes biochemical utility over therapeutic receptor modulation .

Pharmacokinetic and Metabolic Profiles

  • Metabolism: N-desmethyl tamoxifen is the primary metabolite of tamoxifen, accounting for ~92% of its metabolism via CYP3A4-mediated N-demethylation .
  • Protein Binding : Tamoxifen and its N-desmethyl metabolites exhibit >98% protein binding in serum, primarily to albumin . The methanethiosulfonate group may alter binding kinetics due to its hydrophobicity and reactivity .
  • The methanethiosulfonate derivative’s distribution remains uncharacterized but likely differs due to its synthetic design .

Biological Activity

N-Desmethyl Tamoxifen Methanethiosulfonate (NDMTMS) is a derivative of the well-known selective estrogen receptor modulator (SERM) Tamoxifen. This compound's biological activity has garnered attention due to its potential implications in cancer treatment, particularly in breast cancer. This article provides a comprehensive overview of NDMTMS's biological activities, including its mechanisms of action, effects on cancer cells, and relevant case studies.

NDMTMS exhibits biological activity primarily through its interaction with estrogen receptors and modulation of apoptotic pathways. The following mechanisms have been identified:

  • Estrogen Receptor Binding : NDMTMS binds to estrogen receptors, influencing gene expression related to cell growth and apoptosis. This binding is crucial for its anti-cancer effects, particularly in estrogen-dependent tumors.
  • Caspase Activation : NDMTMS induces apoptosis in cancer cells by activating the caspase cascade. Research indicates that both NDMTMS and its parent compound, Tamoxifen, lead to a time- and dose-dependent increase in caspase activity in human breast cancer cell lines, promoting programmed cell death .
  • Multidrug Resistance Reversal : NDMTMS has shown potential in reversing the multidrug resistance (MDR) phenotype in cancer cells. Studies indicate that it restores sensitivity to chemotherapeutic agents like daunorubicin (DNR) in resistant leukemia cell lines .

2. Biological Activity Data

The following table summarizes key findings related to the biological activity of NDMTMS:

Study Cell Line / Model Biological Activity Key Findings
Rat Mammary TumorsApoptosis InductionNDMTMS activates caspases leading to tumor regression.
CEM-VLB and HL-60/RV+MDR ReversalNDMTMS restores sensitivity to DNR, similar to Tamoxifen.
MCF-7 Breast CancerProtein Stability ChangeIdentified over 200 protein targets linked to apoptosis and cell proliferation inhibition.

Case Study 1: Apoptosis Induction in Mammary Tumors

In a study involving Sprague Dawley rats with carcinogen-induced mammary tumors, administration of Tamoxifen resulted in a significant decline in tumor size due to the activation of apoptotic pathways mediated by NDMTMS . This study highlighted the delayed induction of caspase activity post-treatment, suggesting a sustained effect of NDMTMS on tumor regression.

Case Study 2: Reversal of Chemoresistance

A notable case involved the use of NDMTMS in MDR-positive leukemia cell lines. The study demonstrated that treatment with NDMTMS significantly increased intracellular concentrations of DNR, thereby enhancing cytotoxicity and overcoming resistance mechanisms . This finding underscores the therapeutic potential of NDMTMS in combination therapies for resistant cancers.

4. Research Findings

Recent research has expanded our understanding of NDMTMS's biological activity:

  • A proteomic analysis revealed that NDMTMS affects over 200 proteins involved in various cellular processes, including apoptosis and proliferation . Notably, proteins such as Y-box binding protein 1 (YBX1), which is linked to estrogen receptor signaling, were identified as direct targets.
  • Pharmacokinetic studies indicate that NDMTMS has a longer half-life than its parent compound, suggesting prolonged exposure and effectiveness in therapeutic applications .

Q & A

Basic Research Questions

Q. How can researchers accurately identify and reference N-Desmethyl Tamoxifen Methanethiosulfonate in chemical databases?

  • Methodological Answer : Use the CAS Registry Number (1025678-19-6) for precise identification in structured databases like SciFinder or PubChem. Avoid relying solely on chemical names due to nomenclature variability. Cross-reference with synonyms such as "this compound Hydrobromide" (CAS: Not listed in ) when sourcing standards.

Q. What safety protocols are critical for handling NDT-MTS in laboratory experiments?

  • Methodological Answer : Adhere to minimum safety guidelines including PPE (lab coats, nitrile gloves, eye protection), incident reporting systems, and mandatory safety training for all personnel. Store compounds in labeled, airtight containers under recommended conditions to prevent degradation.

Advanced Research Questions

Q. What experimental designs are optimal for identifying NDT-MTS protein targets in breast cancer models?

  • Methodological Answer : Employ large-scale SPROX (Stability of Proteins from Rates of Oxidation) combined with SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) . Validate hits using:

  • R² > 0.8 and relative standard deviation (RSD) < 0.2 for model-data fit quality.
  • Biological triplicates to ensure reproducibility (e.g., 3 replicates per condition).
  • Filter hits using criteria like s-pooled thresholds and DiffProb values from volcano plots.

Q. How should researchers address contradictions in thermodynamic stability data from NDT-MTS binding assays?

  • Methodological Answer :

  • Baseline Shifts : Check for protein aggregation using SILAC-SPROX in unpurified lysates (e.g., YBX1 aggregation in purified samples may skew results).
  • Volcano Plot Analysis : Apply dual thresholds (e.g., s-pooled > 0.5 and DiffProb < 0.05) to distinguish true hits from noise. Reconcile outliers by repeating assays under varied denaturant concentrations.

Q. How can the biological relevance of NDT-MTS protein targets be validated?

  • Methodological Answer :

  • Conduct STRING network analysis to identify protein-protein interaction clusters (e.g., MAPK1, AKT1, ESR1) and pathways linked to breast cancer.
  • Cross-reference targets with established databases (e.g., PubMed, KEGG) to confirm associations with estrogen receptor signaling or drug resistance mechanisms.

Q. What quantitative approaches detect NDT-MTS-induced changes in protein expression levels?

  • Methodological Answer :

  • Use SILAC-SPROX with label-free quantification to measure Log2(H/L) ratios.
  • Apply t-tests (p < 0.05) across biological triplicates and filter proteins with consistent expression changes (e.g., 49 proteins showed significant TAM-induced changes in ).
  • Exclude proteins with C1/2 values outside the denaturant concentration range to avoid false positives.

Properties

IUPAC Name

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33NO3S2/c1-4-27(23-11-7-5-8-12-23)28(24-13-9-6-10-14-24)25-15-17-26(18-16-25)32-21-19-29(2)20-22-33-34(3,30)31/h5-18H,4,19-22H2,1-3H3/b28-27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKOLRQKLGUPAC-DQSJHHFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)CCSS(=O)(=O)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)CCSS(=O)(=O)C)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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